molecular formula C14H19F3N4O2 B2721424 Ethyl (1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate CAS No. 2034406-04-5

Ethyl (1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate

Cat. No. B2721424
CAS RN: 2034406-04-5
M. Wt: 332.327
InChI Key: NCTRFVNRKQQNOO-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid. It contains a pyrimidine ring, which is a basic structure found in many natural compounds such as nucleotides of DNA and RNA. The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modify the chemical properties of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a piperidine ring, both of which are common structures in medicinal chemistry. The trifluoromethyl group would add electronegativity to the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, carbamates can undergo hydrolysis to form amines and carbon dioxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of a compound .

Scientific Research Applications

Antimitotic Agents and Cytotoxicity

Research has focused on the synthesis and evaluation of compounds with alterations at the 2,3-positions of related carbamates, indicating significant effects on cytotoxicity and the inhibition of mitosis in cultured cells. Such studies highlight the potential of these compounds in cancer research, particularly in identifying novel antimitotic agents (Temple et al., 1991).

Synthesis and Functionalization

Studies have also explored the synthesis of highly functionalized compounds through [4 + 2] annulation processes. These synthetic methodologies provide a basis for the development of compounds with various biological activities, demonstrating the versatility of carbamate derivatives in chemical synthesis (Zhu et al., 2003).

Biological Evaluation

Another area of research involves the synthesis and biological evaluation of novel compounds for their anticancer and anti-5-lipoxygenase activities. These studies are crucial for developing new therapeutic agents, indicating the significant potential of pyrimidinyl and piperidinyl derivatives in medicinal chemistry (Rahmouni et al., 2016).

Molecular Design and Drug Discovery

The design and synthesis of novel derivatives targeting specific biological targets such as Mycobacterium tuberculosis GyrB inhibitors highlight the application of these compounds in addressing infectious diseases. The development of thiazole-aminopiperidine hybrid analogues exemplifies the integration of molecular design in drug discovery, aiming to identify potent and selective agents (Jeankumar et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs containing a pyrimidine ring work by interacting with enzymes or receptors that recognize this structure, such as kinases or G-protein coupled receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on exploring the biological activity of this compound and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

ethyl N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O2/c1-3-23-13(22)20-10-4-6-21(7-5-10)12-8-11(14(15,16)17)18-9(2)19-12/h8,10H,3-7H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTRFVNRKQQNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCN(CC1)C2=NC(=NC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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